molecular formula C7H9NO3S B103924 4-Pyridineethanesulfonic acid CAS No. 53054-76-5

4-Pyridineethanesulfonic acid

Cat. No. B103924
CAS RN: 53054-76-5
M. Wt: 187.22 g/mol
InChI Key: RGIIAYDCZSXHGL-UHFFFAOYSA-N
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Description

4-Pyridineethanesulfonic acid, while not directly studied in the provided papers, is a compound that can be inferred to have relevance in various chemical reactions and synthesis processes. It is related to the pyridinesulfonic acid functional groups, which are prevalent in pharmaceuticals and as ligands in metal–organic frameworks . The papers provided offer insights into the synthesis, structural analysis, and reactivity of compounds that are structurally related or have functional groups similar to 4-pyridineethanesulfonic acid.

Synthesis Analysis

The synthesis of compounds related to 4-pyridineethanesulfonic acid involves various catalytic and reactive processes. For instance, 4-(Dimethylamino)pyridine is used as a catalyst for iodolactonisation reactions, which could be a relevant method in the synthesis of lactone derivatives of pyridinesulfonic acids . Additionally, the synthesis of 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide from 4-hydroxy-3-pyridinesulfuric acid involves chlorination, ammonolysis, and condensation steps . Similarly, 4-Chloro-3-Pyridinesulfonamide is synthesized from 4-hydroxy pyridine through sulfonation, chlorination, and amination . These methods could potentially be adapted for the synthesis of 4-pyridineethanesulfonic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational spectra of pyridineboronic acid molecules have been studied using density functional theory (DFT) calculations, which provide insights into the geometric parameters and electronic properties of pyridine derivatives . Although not directly about 4-pyridineethanesulfonic acid, these studies can be extrapolated to understand the molecular structure of similar compounds. The crystal structures of pyridinesulfonic acids and amides have been discussed in terms of hydrogen bonding and molecular packing, which are crucial for understanding the solid-state properties of these compounds .

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be complex and varied. For example, the reaction of 4-substituted pyridine N-oxides with p-nitrobenzenesulfenyl chloride leads to a variety of products, indicating a rich chemistry that could be relevant to the reactivity of 4-pyridineethanesulfonic acid . The Brønsted acid-catalyzed four-component cascade reaction described in one study shows the potential for creating complex molecules from simple pyridine derivatives, which could be applicable to the synthesis of 4-pyridineethanesulfonic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The study of novel synthesized (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide provides insights into the spectroscopic properties and theoretical calculations of such compounds . The antimicrobial activity and molecular docking studies of these compounds also suggest potential biological relevance . The photophysical properties of Pt(II) complexes with pyridinyl ligands have been investigated, showing sensitivity to acid concentrations, which could be an interesting property for 4-pyridineethanesulfonic acid derivatives in sensor applications .

Scientific Research Applications

Photoluminescent Properties

4-Pyridineethanesulfonic acid has been utilized in the preparation of lanthanide complexes exhibiting distinct photoluminescent properties. Complexes using this compound with Europium (Eu) and Terbium (Tb) show intense red and green emissions, respectively, in solid states at room temperature (Zheng & Lee, 2011).

Crystal Structures in Pharmaceuticals

The hydrogen bonding and molecular packing properties of pyridinesulfonic acid derivatives, including 4-pyridinesulfonic acids, are critical in the structural study of drugs and pharmaceuticals. These properties play a significant role in polymorph screening and solid form hunting in drug development (Akiri et al., 2012).

Surface Plasmon Resonance Spectroscopy

4-Pyridineethanesulfonic acid is explored for forming adhesion layers in the adsorption of anionic polyelectrolytes on gold surfaces. Its use is significant in studying the interaction of anionic polyelectrolytes with modified planar gold and gold nanoparticles, which is crucial in various nanotechnological applications (Gandubert & Lennox, 2006).

Fluorescence Properties in Lanthanide Complexes

The fluorescence properties of Eu(III) and Tb(III) complexes, when combined with derivatives of pyridine-2,6-dicarboxylic acid including 4-pyridineethanesulfonic acid derivatives, have been extensively studied. These complexes display varying fluorescence intensities based on the pH of solutions and the dipole moments of solvent molecules, making them potentially useful for time-resolved fluoroimmunoassays (Rui-ren et al., 2006).

Mesogenic Palladium Complexes

4-Pyridineethanesulfonic acid derivatives have been used as ligands in synthesizing mesogenic palladium complexes. These complexes exhibit unique thermotropic mesomorphism, which is significant in the field of materials science, especially in the development of novel liquid crystalline materials (Espinet et al., 2000).

Safety And Hazards

4-Pyridineethanesulfonic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-pyridin-4-ylethanesulfonic acid
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InChI

InChI=1S/C7H9NO3S/c9-12(10,11)6-3-7-1-4-8-5-2-7/h1-2,4-5H,3,6H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RGIIAYDCZSXHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
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DSSTOX Substance ID

DTXSID9068823
Record name 4-Pyridineethanesulfonic acid
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Molecular Weight

187.22 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 4-Pyridineethanesulfonic acid
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Product Name

4-Pyridineethanesulfonic acid

CAS RN

53054-76-5
Record name 4-Pyridineethanesulfonic acid
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Record name 4-Pyridylethylsulfonic acid
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Record name 4-Pyridineethanesulfonic acid
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Record name 4-Pyridineethanesulfonic acid
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Record name 4-Pyridineethanesulfonic acid
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Record name 2-(4-pyridyl)ethanesulphonic acid
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Record name 4-PYRIDYLETHYLSULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
ZN Zheng, SW Lee - Bulletin of the Korean Chemical Society, 2011 - koreascience.kr
… 6-12 4-Pyridineethanesulfonic acid is a rather long and flexible multifunctional ligand that contains … Several complexes of 4-pyridineethanesulfonic acid of d-block metals were reported. …
Number of citations: 3 koreascience.kr
I KASAHARA, H KAWASHIMA, T OHSHIRO… - Analytical Sciences …, 2002 - jlc.jst.go.jp
… Mixed reagents solution of 4-Pyridineethanesulfonic acid and 1,3-dimethylbarbituric acid. Dissolve 4 g of recrystallized 4-Pyridineethanesulfonic acid (Aldrich, USA) and 1,3-…
Number of citations: 3 jlc.jst.go.jp
S Liu, DS Edwards, AR Harris - Bioconjugate chemistry, 1998 - ACS Publications
… acid dimethyl ester (ISONIC-l-Asp-OMe 2 ), 4-methyl-5-thiazoleethanol (MTE), nicotinic acid (NIC), 3-nitro-1,2,4-triazole (NTZ), 4-pyridylacetic acid (PA), 4-pyridineethanesulfonic acid (…
Number of citations: 107 pubs.acs.org
ST Wu, D Schoener, M Jemal - Rapid Communications in Mass …, 2008 - Wiley Online Library
… acid; DP −50, CE −22 and CXP −3 for 4-pyridineethanesulfonic acid; DP −95, CE −36 and CXP −11 for … acid; m/z 186.0 → 81.0 for 4-pyridineethanesulfonic acid; m/z 313.0 → 156.0 for …
XR Zeng, RG Xiong, Y Xu, YJ Liu… - … Section C: Crystal …, 2000 - scripts.iucr.org
… et al., 1998; Lin et al., 1998; Owen, Wang et al., 1999; Owen, Xiong et al., 1999; Xiong et al., 1999), and tried to synthetize new complexes made by the 4-pyridineethanesulfonic acid (…
Number of citations: 6 scripts.iucr.org
J Zhou, M Wang, Y Huo, Y Wang, H Yang… - Journal of …, 2013 - Taylor & Francis
… A mixture of Cu(NO 3 ) 2 ·3H 2 O (0.1 mmol, 0.0242 g), 4-pyridineethanesulfonic acid (0.2 mmol, 0.0374 g), and 1,10-phen (0.1 mmol, 0.0198 g) was added to 3 mL CH 3 OH/H 2 O (1 : 2)…
Number of citations: 2 www.tandfonline.com
WB Dirersa - Mod Chem Appl, 2017 - researchgate.net
… Finally, this compound is condensed with 4-pyridineethanesulfonic acid by means of NaI in water at 70C [7-9]. Application of 4, 5-imidazoledicarboxylic acid with SOCl2 for Synthesis of …
Number of citations: 5 www.researchgate.net
XH Hu, WZ Fang, M Yang, C Li… - Journal of Coordination …, 2014 - Taylor & Francis
… or sulfonic acid, such as 2,3-pyrazinedicarboxylic acid, 3,5-pyrazoledicarboxylic acid, 8-quinolinesulfonic acid, 8-hydroxyquinoline-5-sulfonic acid, and 4-pyridineethanesulfonic acid, …
Number of citations: 4 www.tandfonline.com
T Yokoyama, H Tsuji, T Akamatsu, M Zenki - Analytical sciences, 2004 - jstage.jst.go.jp
Capillary electrophoresis (CE) has been applied to the separation of various analyte ions. 1–6 Theoretically, the capillary electrophoretic mobility (µep) is calculated by µep= q/6πηr,(1) …
Number of citations: 2 www.jstage.jst.go.jp
MS CACECI - Radiochimica Acta, 1985 - degruyter.com
… As buffers were used MES (2-morpholineethanesulfonic acid, Merck, pK = 6.15 and FES (4-pyridineethanesulfonic acid, Aldrich). The pH of a half neutralized Solution of O.Ol M FES in …
Number of citations: 75 www.degruyter.com

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